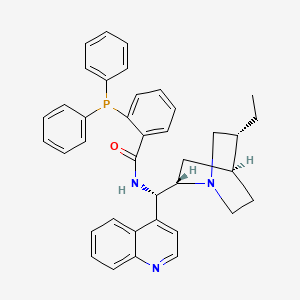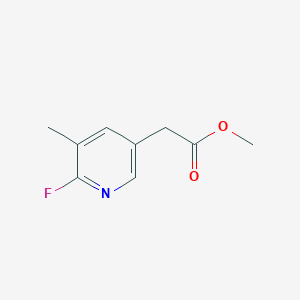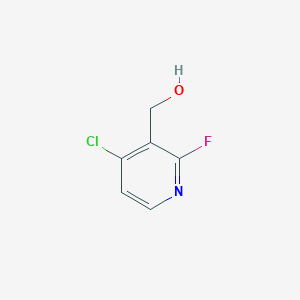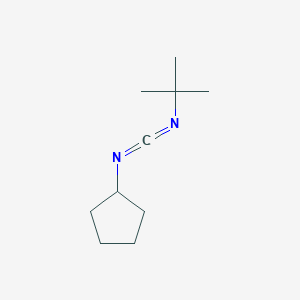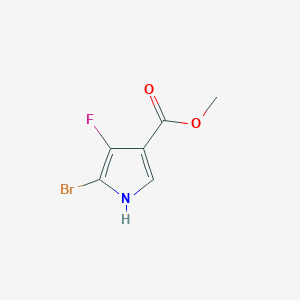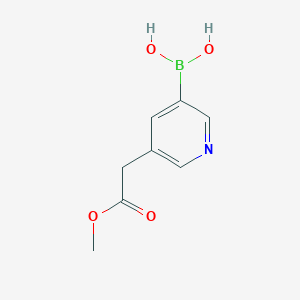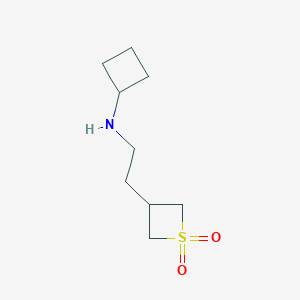
3-(2-(Cyclobutylamino)ethyl)thietane 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Cyclobutylamino)ethyl)thietane 1,1-dioxide is a sulfur-containing heterocyclic compound It features a thietane ring, which is a four-membered ring with one sulfur atom, and a cyclobutylamino group attached to an ethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Cyclobutylamino)ethyl)thietane 1,1-dioxide typically involves the reaction of a thietane precursor with a cyclobutylamine derivative. One common method includes the nucleophilic substitution reaction where a thietane-1,1-dioxide is reacted with a suitable amine under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
3-(2-(Cyclobutylamino)ethyl)thietane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thietane derivatives with lower oxidation states.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Various alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
3-(2-(Cyclobutylamino)ethyl)thietane 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antidepressant activity, showing promising results in preclinical tests.
Materials Science: The unique structural properties of the thietane ring make it a candidate for the development of new materials with specific electronic or mechanical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex sulfur-containing compounds, which are valuable in various chemical industries.
作用機序
The mechanism by which 3-(2-(Cyclobutylamino)ethyl)thietane 1,1-dioxide exerts its effects, particularly in medicinal applications, involves interaction with specific molecular targets in the brain. It is believed to modulate neurotransmitter levels, thereby exerting antidepressant effects. The exact pathways and molecular targets are still under investigation, but it is thought to influence serotonin and norepinephrine levels .
類似化合物との比較
Similar Compounds
3-(Phenylsulfanyl)thietane 1,1-dioxide: Another thietane derivative with similar structural properties but different substituents.
3-Cyanothiete 1,1-dioxide: A thietane derivative with a nitrile group, known for its reactivity in cycloaddition reactions.
Uniqueness
3-(2-(Cyclobutylamino)ethyl)thietane 1,1-dioxide is unique due to the presence of the cyclobutylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in medicinal chemistry and materials science, where its analogs may not be as effective .
特性
分子式 |
C9H17NO2S |
|---|---|
分子量 |
203.30 g/mol |
IUPAC名 |
N-[2-(1,1-dioxothietan-3-yl)ethyl]cyclobutanamine |
InChI |
InChI=1S/C9H17NO2S/c11-13(12)6-8(7-13)4-5-10-9-2-1-3-9/h8-10H,1-7H2 |
InChIキー |
WYRNARJHGBWBFE-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)NCCC2CS(=O)(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


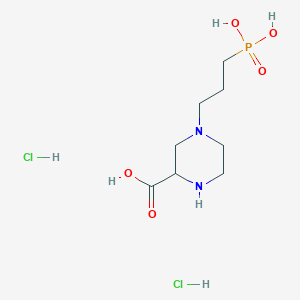
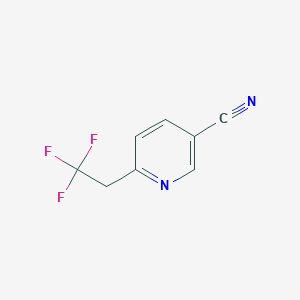
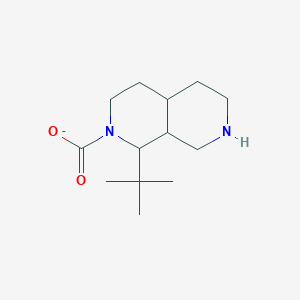
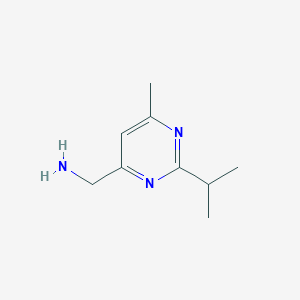
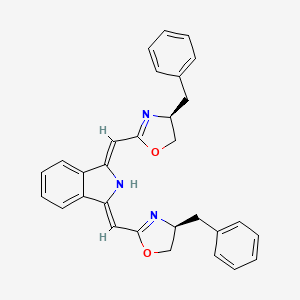
![(5-Phenyl-5H-benzo[b]carbazol-1-yl)boronic acid](/img/structure/B12952896.png)

![3-(4-Methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrochloride](/img/structure/B12952903.png)
